Methyl 1-methyl-4-(3,4,5-trimethoxyphenyl)pyrrolidine-3-carboxylate
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Overview
Description
Methyl 1-methyl-4-(3,4,5-trimethoxyphenyl)pyrrolidine-3-carboxylate is a synthetic compound that features a pyrrolidine ring substituted with a trimethoxyphenyl group. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 1-methyl-4-(3,4,5-trimethoxyphenyl)pyrrolidine-3-carboxylate typically involves the reaction of 3,4,5-trimethoxybenzaldehyde with a suitable pyrrolidine derivative under specific conditions. The reaction is often catalyzed by acids or bases, and the product is purified through crystallization or chromatography techniques .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as esterification, methylation, and purification through distillation or recrystallization .
Chemical Reactions Analysis
Types of Reactions
Methyl 1-methyl-4-(3,4,5-trimethoxyphenyl)pyrrolidine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The trimethoxyphenyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can introduce different functional groups into the trimethoxyphenyl ring .
Scientific Research Applications
Methyl 1-methyl-4-(3,4,5-trimethoxyphenyl)pyrrolidine-3-carboxylate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as anti-cancer, anti-inflammatory, and antimicrobial properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl 1-methyl-4-(3,4,5-trimethoxyphenyl)pyrrolidine-3-carboxylate involves its interaction with specific molecular targets and pathways. The trimethoxyphenyl group is known to inhibit enzymes like tubulin and heat shock proteins, leading to disruption of cellular processes and induction of apoptosis in cancer cells . The compound may also modulate signaling pathways involved in inflammation and microbial growth .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include:
- Methyl 3,4,5-trimethoxybenzoate
- Methyl 3,4,5-trimethoxycinnamate
- N-((1-methyl-1H-indol-3-yl)methyl)-2-(1H-pyrazol-1-yl or triazolyl)-N-(3,4,5-trimethoxyphenyl)acetamides
Uniqueness
Methyl 1-methyl-4-(3,4,5-trimethoxyphenyl)pyrrolidine-3-carboxylate is unique due to its specific substitution pattern on the pyrrolidine ring and the presence of the trimethoxyphenyl group. This structural arrangement imparts distinct biological activities and chemical reactivity compared to other similar compounds .
Properties
Molecular Formula |
C16H23NO5 |
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Molecular Weight |
309.36 g/mol |
IUPAC Name |
methyl 1-methyl-4-(3,4,5-trimethoxyphenyl)pyrrolidine-3-carboxylate |
InChI |
InChI=1S/C16H23NO5/c1-17-8-11(12(9-17)16(18)22-5)10-6-13(19-2)15(21-4)14(7-10)20-3/h6-7,11-12H,8-9H2,1-5H3 |
InChI Key |
ZUZMLRHZYJRDDZ-UHFFFAOYSA-N |
Canonical SMILES |
CN1CC(C(C1)C(=O)OC)C2=CC(=C(C(=C2)OC)OC)OC |
Origin of Product |
United States |
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